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Compound of Interest

Compound Name: HS56

Cat. No.: B607979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
HS56, with the CAS number 922050-57-5, is a potent and highly selective dual inhibitor of Pim

kinases and Death-Associated Protein Kinase 3 (DAPK3). Its development as a molecularly

targeted therapeutic agent has shown promise in the context of cardiovascular disease,

particularly hypertension. By modulating the activity of these key kinases, HS56 influences

vascular smooth muscle contractility, offering a novel mechanism for blood pressure regulation.

This technical guide provides a comprehensive overview of the properties, experimental

protocols, and signaling pathways associated with HS56.

Physicochemical Properties
HS56 is a synthetic organic small molecule with the chemical formula C₁₃H₈ClN₅OS. It is

described as a white to off-white solid powder. The compound's solubility has been reported as

2 mg/mL in dimethyl sulfoxide (DMSO). Further details on its physicochemical properties are

summarized in the table below.
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Property Value Reference

CAS Number 922050-57-5

Molecular Formula C₁₃H₈ClN₅OS

Molecular Weight 317.75 g/mol

Appearance White to off-white solid powder

Solubility
DMSO: 2 mg/mL (clear

solution)

Storage Temperature 2-8°C

Biological Activity and Mechanism of Action
HS56 functions as an ATP-competitive inhibitor, targeting the catalytic activity of both Pim

kinases and DAPK3. This dual inhibition is critical to its observed physiological effects. In

vascular smooth muscle, both Pim kinases and DAPK3 are implicated in the regulation of

cellular contraction.

Kinase Inhibitory Profile
The inhibitory activity of HS56 has been quantified against several kinases, demonstrating a

high degree of selectivity for Pim-3 and DAPK3. The table below summarizes the reported

inhibitor constant (Ki) values.

Target Kinase Inhibitor Constant (Ki) Reference

DAPK3 0.26 µM

Pim-3 0.208 µM

Pim-1 2.94 µM

Pim-2 >100 µM

The data indicates that HS56 is most potent against Pim-3, followed closely by DAPK3. Its

activity against Pim-1 is approximately 14-fold weaker, and it shows minimal inhibition of Pim-2
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at concentrations up to 100 µM.

Effects on Smooth Muscle Contraction and Blood
Pressure
The primary physiological effect of HS56 is the reduction of vascular smooth muscle

contraction. This is achieved through the inhibition of signaling pathways that lead to the

phosphorylation of the myosin light chain (MLC20), a key event in the initiation of muscle

contraction. In ex vivo studies using rat caudal arterial smooth muscle strips, HS56 significantly

reduces both the contractile intensity and the phosphorylation levels of MLC20.

In vivo studies have further demonstrated the therapeutic potential of HS56. In spontaneously

hypertensive mice, intravenous administration of HS56 leads to a dose-dependent decrease in

blood pressure without affecting the heart rate.

Experimental Protocols
The following are detailed methodologies for key experiments involving HS56, based on

published research.

In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitor constant (Ki) of HS56 against target kinases.

Methodology:

Recombinant human kinase domains of DAPK3, Pim-1, Pim-2, and Pim-3 are used.

Kinase activity is measured using a radiometric assay that quantifies the incorporation of

³³P-ATP into a model peptide substrate.

Assays are performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5

mM EGTA, and 0.01% Brij-35.

HS56 is serially diluted in DMSO and pre-incubated with the kinase for 10 minutes at room

temperature.

The reaction is initiated by the addition of the peptide substrate and ³³P-ATP.
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After a 20-minute incubation at room temperature, the reaction is stopped, and the

phosphorylated substrate is captured on a phosphocellulose membrane.

The amount of incorporated radioactivity is quantified using a scintillation counter.

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Ex Vivo Smooth Muscle Contraction Assay
Objective: To assess the effect of HS56 on the contractility of vascular smooth muscle.

Methodology:

Caudal arteries are isolated from male Sprague-Dawley rats.

The arteries are cut into 2 mm rings and mounted in a wire myograph system containing

Krebs-Henseleit buffer, gassed with 95% O₂/5% CO₂ at 37°C.

The rings are equilibrated under a resting tension of 1 g for 1 hour.

Smooth muscle contraction is induced by the addition of a contractile agonist, such as

phenylephrine (10 µM).

Once a stable contraction is achieved, HS56 (or vehicle control) is added in a cumulative

manner to determine the dose-response relationship for relaxation.

Changes in isometric tension are recorded and analyzed.

In Vivo Blood Pressure Measurement
Objective: To evaluate the effect of HS56 on blood pressure in a hypertensive animal model.

Methodology:

Spontaneously hypertensive rats (SHR) are used as the animal model.

A telemetric pressure transducer is surgically implanted into the abdominal aorta of the

rats for continuous blood pressure monitoring.
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After a recovery period, baseline blood pressure and heart rate are recorded.

HS56 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and

administered via intravenous (i.v.) injection.

Blood pressure and heart rate are continuously monitored for several hours post-

administration.

Data is analyzed to determine the dose-dependent effect of HS56 on systolic and diastolic

blood pressure.

Signaling Pathways and Visualizations
The mechanism of action of HS56 involves the interruption of key signaling cascades that

regulate vascular smooth muscle tone. The following diagrams, generated using the DOT

language, illustrate these pathways and experimental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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